molecular formula C7H14O B11964129 3-Methyl-1-hexen-3-ol CAS No. 55145-28-3

3-Methyl-1-hexen-3-ol

Cat. No.: B11964129
CAS No.: 55145-28-3
M. Wt: 114.19 g/mol
InChI Key: JNLMZYGDTPRAMM-UHFFFAOYSA-N
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Description

3-Methyl-1-hexen-3-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is also known by other names such as 1-Hexen-3-ol, 3-methyl- and 3-Methyl-hexen-(1)-ol-(3) . This compound is characterized by its unique structure, which includes a hexene backbone with a hydroxyl group and a methyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-hexen-3-ol can be synthesized through various methods. One common synthetic route involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This intermediate then undergoes an addition reaction with ethylene oxide to form a halogen magnesium salt of hexyn-3-ol-1, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the addition of water to 1-hexene in the presence of a catalyst such as sulfuric acid or phosphoric acid . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-hexen-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Methyl-1-hexen-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as a flavoring agent and in the production of fragrances.

Mechanism of Action

The mechanism of action of 3-Methyl-1-hexen-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-hexen-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the flavor and fragrance industry .

Properties

CAS No.

55145-28-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3-methylhex-1-en-3-ol

InChI

InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h5,8H,2,4,6H2,1,3H3

InChI Key

JNLMZYGDTPRAMM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C=C)O

Origin of Product

United States

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